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Abstract
Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of

the MLL gene, are key drivers of aggressive acute leukemias with poor prognoses.[1] The

oncogenic activity of these fusion proteins is critically dependent on their interaction with the

protein menin.[1][2] This guide provides a comprehensive technical overview of MI-463, a

potent and orally bioavailable small-molecule inhibitor that serves as a chemical probe to

disrupt the menin-MLL interaction.[1] We will delve into its mechanism of action, present key

quantitative data, detail relevant experimental protocols, and visualize the underlying biological

and experimental frameworks. This document is intended to equip researchers, scientists, and

drug development professionals with the critical information necessary to effectively utilize MI-
463 in the investigation and potential therapeutic targeting of MLL-rearranged leukemias.

Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene

account for a significant portion of acute leukemias in both adults (5-10%) and infants (~70%).

[3] These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis by

dysregulating gene expression, primarily through the upregulation of downstream targets like

HOXA9 and MEIS1.[3][4] A crucial event for the function of these oncoproteins is their direct

interaction with the nuclear protein menin.[2] Genetic studies have demonstrated that this
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interaction is indispensable for MLL fusion-mediated transformation, making it a prime

therapeutic target.[5]

MI-463 was developed as a potent small-molecule inhibitor designed to specifically disrupt the

menin-MLL interaction.[3] It emerged from structure-based optimization of earlier compounds

and demonstrates high affinity for menin, effectively displacing MLL fusion proteins from

chromatin and thereby reversing their oncogenic transcriptional program.[3][5] This guide

details the biochemical and cellular characteristics of MI-463, providing a technical resource for

its application as a chemical probe.

Mechanism of Action
MI-463 functions as a competitive inhibitor of the protein-protein interaction between menin and

the N-terminal region of MLL that is retained in all MLL fusion proteins.[2][6] By binding to a

pocket on menin that is critical for the MLL interaction, MI-463 effectively blocks the recruitment

of the MLL fusion protein complex to target genes.[3] This leads to the downregulation of key

downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation

and survival of MLL-rearranged leukemia cells.[3][4] The subsequent effects include the

induction of cell differentiation and apoptosis, and a potent anti-proliferative effect specifically in

MLL-fusion bearing cancer cells.[3][4]
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Figure 1: Mechanism of action of MI-463 in MLL-fusion leukemia.

Quantitative Data Summary
The efficacy and potency of MI-463 have been characterized through various biochemical and

cell-based assays. The following tables summarize the key quantitative data for this chemical

probe.
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Table 1: Biochemical Activity of MI-463

Parameter Value Assay Type Notes Reference

IC50 15.3 nM
Fluorescence
Polarization

Inhibition of
the menin-MLL
interaction.

[4][7][8]

IC50 32 ± 9.9 nM

Fluorescence

Polarization

(MLL4-43)

Inhibition of the

bivalent

interaction

between menin

and a longer

MLL fragment.

[9]

| Kd | Low Nanomolar | Isothermal Titration Calorimetry (ITC) | Direct binding affinity to menin. |

[3] |

Table 2: Cellular Activity of MI-463

Cell Line /
Cell Type

MLL Status GI50
Assay
Duration

Assay Type Reference

MLL-AF9
transforme
d murine
BMCs

MLL-AF9 0.23 µM 7 days MTT Assay [3][4][10]

MV4;11 MLL-AF4

250-570 nM

range (for MI-

463/MI-503)

7 days MTT Assay [3]

Hoxa9/Meis1

transformed

murine BMCs

MLL wild-type
No significant

effect
7 days MTT Assay [3]

| Patient-derived AML cells | MLL-rearranged | Reduces colony formation (0.75-6 µM) | Not

Specified | Colony Formation Assay | |
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Table 3: In Vivo Properties of MI-463

Parameter
Value/Observa
tion

Animal Model Notes Reference

Oral

Bioavailability
~45% Mice

Demonstrates
good drug-like
properties.

[4][7]

Tumor Growth

Inhibition

Strong inhibition

at 35 mg/kg (i.p.,

daily)

MV4;11

Xenograft

(BALB/c nude

mice)

Reduced tumor

volume

significantly.

[3][5]

Survival Benefit
~35% increase in

survival

MLL-AF6

leukemia mouse

model

45 mg/kg, b.i.d.,

p.o.

administration.

[11]

Target Gene

Modulation

Reduced

expression of

Hoxa9 and

Meis1

In vivo tumor

samples

Confirms on-

target activity in

vivo.

[3][10]

| Toxicity | Does not impair normal hematopoiesis | Mice | Suggests a favorable therapeutic

window. |[3][5] |

Experimental Protocols
This section provides detailed methodologies for key experiments involving MI-463.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction
This assay quantitatively measures the ability of MI-463 to inhibit the interaction between

menin and an MLL-derived peptide.

Principle: A small, fluorescein-labeled MLL peptide tumbles rapidly in solution, resulting in

low fluorescence polarization. When bound to the much larger menin protein, its tumbling is
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slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will

cause a decrease in polarization.

Reagents:

Recombinant human menin protein.

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–15 or FLSN-MLL4–43).[9]

Assay Buffer (e.g., PBS, 0.01% Triton X-100).

MI-463 serially diluted in DMSO, then in assay buffer.

Procedure:

Add menin protein and the fluorescently labeled MLL peptide to the wells of a black, low-

volume 384-well plate.

Add varying concentrations of MI-463 (or DMSO as a vehicle control) to the wells.

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach

binding equilibrium.

Measure fluorescence polarization using a suitable plate reader with excitation at 485 nm

and emission at 535 nm.

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay
This assay assesses the effect of MI-463 on the proliferation and viability of leukemia cell lines.

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a

purple formazan product. The amount of formazan is directly proportional to the number of

living cells.

Reagents:
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MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL

translocations (e.g., HL-60).[3]

Complete cell culture medium.

MI-463 stock solution in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

Procedure:

Plate cells in a 96-well plate at a predetermined density.

Treat the cells with a serial dilution of MI-463 (and a DMSO vehicle control) and incubate

at 37°C in a CO2 incubator.[4]

For long-term assays (e.g., 7 days), change the media and re-supply the compound at an

intermediate time point (e.g., day 4).[3][4]

At the end of the treatment period, add MTT solution to each well and incubate for 3-4

hours to allow formazan crystal formation.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.[4]

Calculate the half-maximal growth inhibitory concentration (GI50) from dose-response

curves.
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Figure 2: General experimental workflow for characterizing MI-463.
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Co-Immunoprecipitation (Co-IP)
This experiment validates that MI-463 disrupts the menin-MLL fusion protein interaction within

a cellular context.

Principle: An antibody against a tagged MLL fusion protein (e.g., FLAG-MLL-AF9) is used to

pull down the protein and its binding partners from cell lysate. Western blotting is then used

to detect whether menin was co-precipitated.

Reagents:

HEK293 cells transfected to express a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

[3]

MI-463 solution in DMSO.

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).

Primary antibodies: anti-menin and anti-FLAG.

Secondary HRP-conjugated antibodies.

Procedure:

Treat transfected HEK293 cells with MI-463 (e.g., at sub-micromolar concentrations) or

DMSO for 24-48 hours.[3]

Lyse the cells and collect the supernatant (protein lysate) after centrifugation.

Incubate the lysate with anti-FLAG antibody-conjugated beads overnight at 4°C to

immunoprecipitate the MLL fusion protein complex.

Wash the beads several times with lysis buffer to remove non-specific binders.

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform

Western blotting with antibodies against menin and the FLAG tag (as a loading control). A

reduced menin signal in the MI-463-treated lane indicates disruption of the interaction.

Conclusion
MI-463 is a highly potent, selective, and orally bioavailable chemical probe for the menin-MLL

interaction. Its well-characterized biochemical and cellular activities, coupled with demonstrated

in vivo efficacy, make it an invaluable tool for studying the pathobiology of MLL-rearranged

leukemias. The data and protocols presented in this guide provide a robust framework for

researchers to employ MI-463 in their studies, facilitating further investigation into the menin-

MLL axis and the development of targeted therapies for this challenging group of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia
in vivo [scholarworks.indianapolis.iu.edu]

2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia
in vivo - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. 2minutemedicine.com [2minutemedicine.com]

6. Compounds could treat MLL leukemia | MDedge [mdedge.com]

7. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]

8. mdpi.com [mdpi.com]

9. The complexity of blocking bivalent protein-protein interactions: development of a highly
potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b609025?utm_src=pdf-body
https://www.benchchem.com/product/b609025?utm_src=pdf-body
https://www.benchchem.com/product/b609025?utm_src=pdf-body
https://www.benchchem.com/product/b609025?utm_src=pdf-custom-synthesis
https://scholarworks.indianapolis.iu.edu/items/7c771e97-e895-46fb-8078-5cc8d446ef3c
https://scholarworks.indianapolis.iu.edu/items/7c771e97-e895-46fb-8078-5cc8d446ef3c
https://blogs.the-hospitalist.org/content/compounds-could-treat-mll-leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.selleckchem.com/products/mi-463.html
https://www.2minutemedicine.com/novel-drug-inhibits-mll-leukemia-progression-in-mice-preclinical/
https://www.mdedge.com/hematologytimes/article/188032/leukemia-myelodysplasia-transplantation/compounds-could-treat-mll
https://www.targetmol.com/compound/mi-463
https://www.mdpi.com/1420-3049/28/7/3026
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. medchemexpress.com [medchemexpress.com]

11. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion
partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [MI-463: A Potent Chemical Probe for MLL-Fusion
Driven Leukemias]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609025#mi-463-as-a-chemical-probe-for-mll-fusion-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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